2-methyl-N-(3-phenoxypropyl)oxan-4-amine
Description
2-Methyl-N-(3-phenoxypropyl)oxan-4-amine is a substituted tetrahydropyran-4-amine derivative characterized by a methyl group at the 2-position of the oxane (tetrahydropyran) ring and a 3-phenoxypropyl substituent on the amine nitrogen.
Properties
IUPAC Name |
2-methyl-N-(3-phenoxypropyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-12-14(8-11-17-13)16-9-5-10-18-15-6-3-2-4-7-15/h2-4,6-7,13-14,16H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAVAFGXUPNSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several oxan-4-amine derivatives.
Table 1: Key Structural Comparisons
*Molecular weights estimated using standard atomic masses.
Key Observations :
Substituent Effects: The 2-methyl group in the target compound introduces steric hindrance, which may influence binding affinity compared to non-methylated analogs like N-(3-phenoxypropyl)oxan-4-amine hydrochloride . The 3-phenoxypropyl chain provides aromaticity and flexibility, contrasting with the rigid cyclobutyl group in 4-(cyclobutylmethyl)oxan-4-amine .
Solubility and Stability :
- Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free amines.
- The propargyl group in 4-(prop-2-yn-1-yl)oxan-4-amine hydrochloride enables reactivity in bioconjugation, a feature absent in the target compound .
Biological Relevance: Phenoxypropyl-substituted amines are often explored in drug discovery for their ability to mimic neurotransmitter structures (e.g., acetylcholine analogs) .
Limitations and Contradictions in Available Data
- Contradictory Substituent Effects : While methyl groups typically increase lipophilicity, their impact on bioactivity varies depending on the target system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
